molecular formula C8H6BrClO B1284096 1-(3-Bromo-2-chlorophenyl)ethanone CAS No. 161957-62-6

1-(3-Bromo-2-chlorophenyl)ethanone

Cat. No. B1284096
CAS RN: 161957-62-6
M. Wt: 233.49 g/mol
InChI Key: XNQYDIUKOZQSOM-UHFFFAOYSA-N
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Description

“1-(3-Bromo-2-chlorophenyl)ethanone” is a chemical compound with the molecular formula C8H6BrClO . It is a liquid at room temperature .


Molecular Structure Analysis

The molecular structure of “1-(3-Bromo-2-chlorophenyl)ethanone” consists of a bromine atom and a chlorine atom attached to a phenyl ring, which is further attached to an ethanone group . The InChI code for this compound is 1S/C8H6BrClO/c1-5(11)6-3-2-4-7(9)8(6)10/h2-4H,1H3 .


Physical And Chemical Properties Analysis

“1-(3-Bromo-2-chlorophenyl)ethanone” is a liquid at room temperature . It has a molecular weight of 233.49 g/mol .

Scientific Research Applications

Organic Synthesis

“1-(3-Bromo-2-chlorophenyl)ethanone” is often used in organic synthesis . It can serve as a building block in the synthesis of various organic compounds due to the presence of the bromine and chlorine atoms, which can undergo various substitution reactions.

Preparation of Symmetrical 1,4-Diketones

This compound can act as a substrate in the preparation of symmetrical 1,4-diketones in the presence of Zn-I2 . 1,4-Diketones are important in various fields of chemistry and materials science.

Enzymatic Synthesis

The bioreduction of “1-(3-Bromo-2-chlorophenyl)ethanone” offers an attractive method to access this important compound . Through screening the available carbonyl reductases, a carbonyl reductase from Novosphingobium aromaticivorans (CBR) could completely convert this compound.

Pharmacokinetics Research

The compound’s physicochemical properties such as GI absorption, BBB permeant, P-gp substrate, and CYP inhibitors can be studied for pharmacokinetics research . This can help in understanding how the compound is absorbed, distributed, metabolized, and excreted in the body.

Drug Design and Discovery

Due to its unique structure and properties, “1-(3-Bromo-2-chlorophenyl)ethanone” can be used in drug design and discovery . Its Lipinski, Ghose, Veber, Egan, Muegge, and Bioavailability Score can be useful in predicting its drug-likeness and lead-likeness.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may be harmful if swallowed . It is recommended to avoid formation of dust and aerosols, and to avoid contact with skin and eyes .

properties

IUPAC Name

1-(3-bromo-2-chlorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO/c1-5(11)6-3-2-4-7(9)8(6)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNQYDIUKOZQSOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=CC=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701295879
Record name 1-(3-Bromo-2-chlorophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701295879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Bromo-2-chlorophenyl)ethanone

CAS RN

161957-62-6
Record name 1-(3-Bromo-2-chlorophenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=161957-62-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Bromo-2-chlorophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701295879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 3-bromo-2-chloro-N-methoxy-N-methylbenzamide (0.71 mmol) in 7 mL THF was added a solution of MeMgBr (4.31 mmol, 3M solution in Et2O) at 0° C. The cooling bath was removed after 1 h and stirring was continued at RT overnight. The reaction was quenched with water and sat. aq. NH4Cl solution under cooling. The mixture was extracted with EtOAc (3×), the combined organic layers were washed with brine, dried over MgSO4 and concentrated in vacuo. Purification by CC (KP-SIL™ from Biotage) using Hept to Hept/EtOAc (85/15) gives the desired compound as colorless oil;
Quantity
0.71 mmol
Type
reactant
Reaction Step One
Quantity
4.31 mmol
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One

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